molecular formula C14H9FN4 B057495 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile CAS No. 256376-65-5

1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile

Cat. No.: B057495
CAS No.: 256376-65-5
M. Wt: 252.25 g/mol
InChI Key: CSUUGTRFBZTTQW-UHFFFAOYSA-N
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Description

1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile is a heterocyclic compound that has garnered interest in the fields of medicinal chemistry and pharmacology This compound features a pyrazolo[3,4-b]pyridine core, which is known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-fluorobenzylamine with a suitable pyrazole derivative, followed by cyclization and functional group modifications. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and reproducibility of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the desired compound with high purity .

Chemical Reactions Analysis

Types of Reactions

1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alkyl derivatives. Substitution reactions can lead to a variety of substituted pyrazolo[3,4-b]pyridine derivatives .

Scientific Research Applications

1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes and receptors involved in disease pathways.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may bind to the active site of an enzyme, blocking its activity and thereby disrupting a particular biochemical pathway. Molecular docking studies have shown strong binding affinities to targets like serine/threonine kinase AKT1, estrogen receptor alpha (ERα), and human epidermal growth factor receptor 2 (HER2) .

Comparison with Similar Compounds

Similar Compounds

  • Pyridine-2(H)-one derivatives
  • Nicotinonitrile derivatives
  • Furo[2,3-b]pyridine derivatives

Uniqueness

1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile stands out due to its unique combination of a fluorobenzyl group and a pyrazolo[3,4-b]pyridine core. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its fluorine atom enhances its stability and bioavailability, while the pyrazolo[3,4-b]pyridine core contributes to its diverse biological activities .

Properties

IUPAC Name

1-[(2-fluorophenyl)methyl]pyrazolo[3,4-b]pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9FN4/c15-12-6-2-1-4-10(12)9-19-14-11(5-3-7-17-14)13(8-16)18-19/h1-7H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSUUGTRFBZTTQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C3=C(C=CC=N3)C(=N2)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9FN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

256376-65-5
Record name 1-[(2-fluorophenyl)methyl]pyrazolo[3,4-b]pyridine-3-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

36.1 g (133 mmol) of 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxamide from Example 3A are dissolved in 330 ml of THF, and 27 g (341 mmol) of pyridine are added. Then, over the course of 10 minutes, 47.76 ml (71.66 g, 341 mmol) of trifluoroacetic anhydride are added, during which the temperature rises to 40° C. The mixture is stirred at room temperature overnight. It is then added to 1 l of water and extracted three times with 0.5 l of ethyl acetate each time. The organic phase is washed with saturated sodium bicarbonate solution and with 1N hydrochloric acid, dried with magnesium sulphate and concentrated in a rotary evaporator.
Quantity
36.1 g
Type
reactant
Reaction Step One
Name
Quantity
330 mL
Type
solvent
Reaction Step One
Quantity
27 g
Type
reactant
Reaction Step Two
Quantity
47.76 mL
Type
reactant
Reaction Step Three
Name
Quantity
1 L
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile
Customer
Q & A

Q1: What is the significance of 1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile in pharmaceutical synthesis?

A1: this compound (9) serves as a crucial intermediate in the synthesis of riociguat []. Riociguat is a medication used for the treatment of certain cardiovascular conditions. Understanding the synthesis of key intermediates like compound 9 is essential for developing efficient and cost-effective production methods for pharmaceuticals like riociguat.

Q2: What novel synthetic route for this compound is described in the research?

A2: The research presents a new four-step synthetic route for producing compound 9, starting with commercially available methyl 2-chloronicotinate []. This approach features a one-step hydrazinolysis and intramolecular substitution to obtain 1H-pyrazolo[3,4-b]pyridin-3-ol, followed by regioselective N1-benzylation to yield 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-ol. The final step utilizes a Pd-catalyzed cyanation of a novel intermediate, 1-(2-fluorobenzyl)-3-bromo-1H-pyrazolo[3,4-b]pyridine, to produce the target compound 9. This method offers an alternative to existing procedures and may provide advantages in terms of yield, cost, or environmental impact.

Q3: How was the structure of 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-ol confirmed in the study?

A3: The researchers utilized a combination of techniques to confirm the structure of 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-ol, including ¹H NMR, ¹³C NMR, MS, and single-crystal X-ray crystallography []. This multi-faceted approach ensured a thorough structural characterization of this key intermediate.

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